Methyl chenodeoxycholate
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Overview
Description
Obeticholic Acid Impurity O, also known as Chenodeoxycholic acid methyl ester, is a derivative of chenodeoxycholic acid. Chenodeoxycholic acid is one of the primary bile acids produced in the liver. Obeticholic Acid Impurity O is a semi-synthetic bile acid analogue and is used in various scientific research applications due to its unique properties .
Preparation Methods
The preparation of Obeticholic Acid Impurity O involves several synthetic routes and reaction conditions. One common method includes the oxidation of chenodeoxycholic acid followed by esterification. The process typically involves the use of reagents such as pyridinium chlorochromate for oxidation and methanol for esterification . Industrial production methods often employ a scalable four-step process that includes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis . This process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Obeticholic Acid Impurity O undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like pyridinium chlorochromate.
Reduction: Involves reagents such as sodium borohydride.
Substitution: Alkylation reactions using reagents like iodoethane.
These reactions result in the formation of major products such as 6-ethyl-chenodeoxycholic acid and its derivatives .
Scientific Research Applications
Obeticholic Acid Impurity O has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in obeticholic acid formulations.
Biology: Studied for its role in modulating bile acid metabolism and its effects on the gut microbiome.
Mechanism of Action
Obeticholic Acid Impurity O exerts its effects by acting as an agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and small intestine. Activation of FXR regulates bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . The binding of Obeticholic Acid Impurity O to FXR results in the modulation of these metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Obeticholic Acid Impurity O is similar to other bile acid derivatives such as:
Chenodeoxycholic acid: The parent compound from which it is derived.
Obeticholic acid: A more potent FXR agonist used in the treatment of liver diseases.
Ursodeoxycholic acid: Another bile acid used in the treatment of gallstones and primary biliary cholangitis.
The uniqueness of Obeticholic Acid Impurity O lies in its specific structural modifications, which enhance its stability and potency as an FXR agonist compared to its parent compound .
Properties
IUPAC Name |
methyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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